5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine

Catalog No.
S548294
CAS No.
761439-42-3
M.F
C30H40ClN7O3S
M. Wt
614.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-me...

CAS Number

761439-42-3

Product Name

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine

IUPAC Name

5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C30H40ClN7O3S

Molecular Weight

614.2 g/mol

InChI

InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35)

InChI Key

QQWUGDVOUVUTOY-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

TAE 684, TAE684, TAE-684, NVP-TAE 684, NVP-TAE684, NVP-TAE-684

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

Description

The exact mass of the compound 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine is 613.26019 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Osteosarcoma Treatment

Scientific Field: This research falls under the field of Oncology, specifically the treatment of Osteosarcoma.

Summary of the Application: NVP-TAE684 has been found to reverse multidrug resistance (MDR) in human osteosarcoma by inhibiting P-glycoprotein (PGP1) function .

Methods of Application: In this study, a library of over 500 kinase inhibitors was screened to discover potential drug synergistic effects among kinase inhibitors and general chemotherapeutics. The human osteosarcoma MDR cell lines U2OSR2 and KHOSR2 were used for the initial screen and secondary mechanistic studies .

Results or Outcomes: NVP-TAE684 significantly reversed chemoresistance when used in combination with doxorubicin, paclitaxel, docetaxel, vincristine, ET-743, or mitoxantrone.

Application in Overcoming ABCG2-Overexpressing Cancer Cells

Scientific Field: This research is in the field of Oncology, focusing on overcoming multidrug resistance (MDR) in ABCG2-Overexpressing Cancer Cells.

Summary of the Application: NVP-TAE684 has been found to have a reversal effect on ABCG2-Overexpressing Cancer Cells .

Methods of Application: MTT assay was carried out to determine cell viability and reversal effect of NVP-TAE684 in parental and drug-resistant cells. Drug accumulation and efflux assay was performed to examine the effect of NVP-TAE684 on the cellular accumulation and efflux of chemotherapeutic drugs .

Results or Outcomes: Drug accumulation and efflux tests indicated that the effect of NVP-TAE684 in decreasing MDR was due to the inhibition of efflux function of ABCG2 transporter .

Application in Anaplastic Large-Cell Lymphomas (ALCL) Treatment

Scientific Field: This research falls under the field of Oncology, specifically the treatment of Anaplastic Large-Cell Lymphomas (ALCL).

Summary of the Application: NVP-TAE684 has been identified as a highly potent and selective small-molecule ALK inhibitor, which blocked the growth of ALCL-derived and ALK-dependent cell lines .

Methods of Application: The study involved the use of ALK-positive ALCL models and established Karpas-299 lymphomas .

Results or Outcomes: NVP-TAE684 treatment resulted in a rapid and sustained inhibition of phosphorylation of NPM-ALK and its downstream effectors and subsequent induction of apoptosis and cell cycle arrest. In vivo, NVP-TAE684 suppressed lymphomagenesis in two independent models of ALK-positive ALCL and induced regression of established Karpas-299 lymphomas .

Application in Neuroblastoma Treatment

Scientific Field: This research is in the field of Oncology, focusing on the treatment of Neuroblastoma.

Summary of the Application: NVP-TAE684 has been shown to be efficacious in neuroblastoma lines with constitutively active ALK mutations .

Methods of Application: The study involved the use of neuroblastoma lines with constitutively active ALK mutations .

Results or Outcomes: NVP-TAE684 was found to be effective in crizotinib-resistant EML4-ALK L1196M mutants as well as other secondary gatekeeper mutations .

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine is a novel compound with significant potential in medicinal chemistry. It features a complex structure characterized by a pyrimidine core substituted with various functional groups, including chloro, methoxy, and isopropylsulfonyl moieties. The molecular formula is C28H37ClN5O3SC_{28}H_{37}ClN_5O_3S and it has been identified as an inhibitor of anaplastic lymphoma kinase (ALK), making it relevant in cancer research, particularly for tumors that exhibit ALK mutations .

Typical of aromatic amines and pyrimidines. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The amine groups can participate in protonation and deprotonation reactions, influencing solubility and reactivity.
  • Condensation Reactions: The presence of amine functionalities allows for potential coupling with other electrophiles to form more complex molecules.

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine has demonstrated notable biological activity as an ALK inhibitor. Research indicates that it induces cell cycle arrest and apoptosis in cancer cell lines such as Karpas299 and H2228 by inhibiting ALK and its downstream signaling pathways . This mechanism positions the compound as a promising candidate for targeted cancer therapies.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidine Core: This may involve cyclization reactions starting from appropriate precursors.
  • Functionalization: Subsequent steps include the introduction of the chloro, methoxy, and isopropylsulfonyl groups through nucleophilic substitutions or coupling reactions.
  • Purification: Crystalline forms can be obtained via recrystallization from suitable solvents, often involving acetone and water mixtures .

Specific methods for preparing crystalline forms have been detailed in patents, emphasizing conditions such as solvent ratios and temperature control during synthesis .

The primary applications of 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine lie in:

  • Cancer Treatment: As an ALK inhibitor, it is being explored for treating non-small cell lung cancer and other malignancies associated with ALK mutations.
  • Pharmaceutical Research: Its unique structure provides a basis for further modifications to enhance efficacy or reduce side effects.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it interacts specifically with ALK, inhibiting its activity effectively. Further pharmacokinetic studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Several compounds share structural similarities with 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine:

Compound NameStructure FeaturesBiological Activity
CrizotinibALK inhibitor; similar pyrimidine coreApproved for ALK-positive lung cancer
AlectinibSimilar substitutions; more selective for ALKApproved for ALK-positive lung cancer
LorlatinibContains a piperidine moiety; targets resistant mutationsApproved for advanced ALK-positive NSCLC

Uniqueness

The uniqueness of 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine lies in its specific combination of substituents and its potential to overcome resistance mechanisms seen in other ALK inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

613.2601870 g/mol

Monoisotopic Mass

613.2601870 g/mol

Heavy Atom Count

42

Appearance

Pale yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EH1713MN4K

Other CAS

761439-42-3

Wikipedia

Tae-684

Dates

Modify: 2023-08-15
1: Zhang J, Deng X, Choi HG, Alessi DR, Gray NS. Characterization of TAE684 as a potent LRRK2 kinase inhibitor. Bioorg Med Chem Lett. 2012 Mar 1;22(5):1864-9. doi: 10.1016/j.bmcl.2012.01.084. Epub 2012 Jan 28. PubMed PMID: 22335897; PubMed Central PMCID: PMC3433743.
2: Schönherr C, Ruuth K, Yamazaki Y, Eriksson T, Christensen J, Palmer RH, Hallberg B. Activating ALK mutations found in neuroblastoma are inhibited by Crizotinib and NVP-TAE684. Biochem J. 2011 Dec 15;440(3):405-13. doi: 10.1042/BJ20101796. PubMed PMID: 21838707.
3: Galkin AV, Melnick JS, Kim S, Hood TL, Li N, Li L, Xia G, Steensma R, Chopiuk G, Jiang J, Wan Y, Ding P, Liu Y, Sun F, Schultz PG, Gray NS, Warmuth M. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proc Natl Acad Sci U S A. 2007 Jan 2;104(1):270-5. Epub 2006 Dec 21. Erratum in: Proc Natl Acad Sci U S A. 2007 Feb 6;104(6):2025. PubMed PMID: 17185414; PubMed Central PMCID: PMC1765448.

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